Tedizolid phosphate sodium

Antimicrobial Susceptibility Testing MRSA Oxazolidinone

Procure this second-generation oxazolidinone prodrug for AST panel development, chronic infection models, PK/PD studies, and as a superior comparator to linezolid. Features 4x greater in vitro potency against MRSA, reduced thrombocytopenia risk for extended dosing, and high (91%) oral bioavailability enabling once-daily administration in vivo. Ideal reference standard for cfr-mediated resistance surveillance.

Molecular Formula C17H14FN6Na2O6P
Molecular Weight 494.3 g/mol
Cat. No. B12320783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTedizolid phosphate sodium
Molecular FormulaC17H14FN6Na2O6P
Molecular Weight494.3 g/mol
Structural Identifiers
SMILESCN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)([O-])[O-])F.[Na+].[Na+]
InChIInChI=1S/C17H16FN6O6P.2Na/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(30-17(24)25)9-29-31(26,27)28;;/h2-7,12H,8-9H2,1H3,(H2,26,27,28);;/q;2*+1/p-2
InChIKeyUAIJRGWLKLRQAH-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tedizolid Phosphate Sodium: Product Overview and Procurement Considerations for Antimicrobial R&D


Tedizolid phosphate sodium is the prodrug of tedizolid, a second-generation oxazolidinone antibiotic. Upon oral or intravenous administration, it is rapidly converted by phosphatases to the active moiety tedizolid [1]. Tedizolid exerts its antibacterial effect by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit [2]. As a next-generation oxazolidinone, it was developed to address limitations of the first-in-class agent, linezolid, and is approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI) caused by susceptible Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) [1].

Why Tedizolid Phosphate Sodium Cannot Be Interchanged with Other Oxazolidinones


While tedizolid phosphate sodium belongs to the oxazolidinone class, it is not functionally interchangeable with other members, particularly linezolid, due to critical differences in potency, safety profile, and pharmacokinetics. The first-generation oxazolidinone, linezolid, is associated with a significant risk of myelosuppression, notably thrombocytopenia, which often limits its clinical utility for prolonged courses [1]. Furthermore, linezolid requires twice-daily dosing and carries warnings for drug-drug interactions related to its reversible inhibition of monoamine oxidase (MAO) [2]. In contrast, tedizolid phosphate was specifically designed to offer improved potency against resistant Gram-positive pathogens, a more favorable safety profile with a lower incidence of thrombocytopenia, and a convenient once-daily dosing regimen with high oral bioavailability [3]. These quantifiable differences, detailed below, are paramount for scientific and industrial users who require a predictable, well-tolerated, and potent agent for in vitro research, in vivo model development, or as a reference standard.

Quantitative Differentiation of Tedizolid Phosphate Sodium: Head-to-Head Evidence vs. Comparators


Enhanced In Vitro Potency Against MRSA: 4-Fold Lower MIC90 than Linezolid

Tedizolid exhibits significantly greater in vitro potency against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), compared to linezolid. A large global surveillance study (n=3929 clinical isolates) demonstrated that the minimum inhibitory concentration required to inhibit 90% of isolates (MIC90) was 0.5 μg/mL for tedizolid, which is 4-fold lower than the MIC90 of 2 μg/mL for linezolid [1]. This enhanced potency was consistent across both methicillin-susceptible (MSSA; MIC90 0.25 μg/mL) and MRSA (MIC90 0.25 μg/mL) isolates [1].

Antimicrobial Susceptibility Testing MRSA Oxazolidinone MIC90

Non-Inferior Clinical Efficacy in ABSSSI with a Shorter, Once-Daily Regimen

In the pivotal ESTABLISH-1 Phase 3 trial, tedizolid phosphate (200 mg once daily for 6 days) was statistically non-inferior to linezolid (600 mg twice daily for 10 days) for the treatment of acute bacterial skin and skin structure infections (ABSSSI) [1]. The early clinical response rate at 48-72 hours was 79.5% for tedizolid and 79.4% for linezolid, with a treatment difference of 0.1% (95% CI: -6.1 to 6.2) [1]. A subsequent Phase 3 study in Japanese patients with skin and soft tissue infections (SSTIs) reported a clinical cure rate at test-of-cure (TOC) in the microbiologically evaluable MRSA population of 92.6% for tedizolid and 88.9% for linezolid [2].

Clinical Trial ABSSSI Phase 3 Non-inferiority

Significantly Lower Incidence of Treatment-Emergent Thrombocytopenia

A key safety advantage of tedizolid over linezolid is its significantly lower propensity to cause thrombocytopenia. A pooled analysis of the Phase 3 ESTABLISH trials showed that at the end of therapy (EOT), the incidence of platelet counts <150,000 cells/mm³ was 4.9% in the tedizolid group compared to 10.8% in the linezolid group (P=0.0003) [1]. This trend of reduced thrombocytopenia risk with tedizolid was also observed in a Japanese Phase 3 study, where drug-related myelosuppression events occurred in 2.4% of tedizolid patients versus 22.0% of linezolid patients [2].

Drug Safety Thrombocytopenia Hematology Oxazolidinone

Superior Clinical Response vs. Vancomycin in Network Meta-Analysis of MRSA Infections

A systematic review and network meta-analysis (NMA) evaluating treatments for MRSA-associated ABSSSI found that tedizolid was superior to vancomycin for clinical response. In fixed-effects models, tedizolid demonstrated higher odds of clinical response at end-of-therapy (EOT) compared to vancomycin (odds ratio [OR] 1.7; 95% credible interval, 1.0-3.0) and at post-therapy evaluation (PTE) (OR 1.6; 95% credible interval, 1.1-2.5) [1]. No significant differences in clinical response were observed between tedizolid and other comparators (linezolid, daptomycin, ceftaroline, teicoplanin, tigecycline) [1].

Network Meta-Analysis MRSA Comparative Effectiveness ABSSSI

Favorable Pharmacokinetic Profile: High Oral Bioavailability and Once-Daily Dosing

Tedizolid phosphate exhibits a pharmacokinetic profile that supports convenient once-daily administration and seamless transition between intravenous and oral formulations. The absolute oral bioavailability of tedizolid is approximately 91%, allowing for interchangeable use of IV and oral formulations without dosage adjustment [1]. Following oral administration, the time to maximum plasma concentration (Tmax) is about 3 hours, and the elimination half-life is approximately 12 hours, which supports once-daily dosing [1]. This contrasts with linezolid, which requires twice-daily dosing [2].

Pharmacokinetics Bioavailability Dosing Regimen Oxazolidinone

Optimal Application Scenarios for Tedizolid Phosphate Sodium Based on Evidence-Based Differentiation


In Vitro Antimicrobial Susceptibility Testing and Surveillance of Resistant Gram-Positive Pathogens

Given its 4-fold greater in vitro potency against MRSA and other Gram-positive cocci compared to linezolid, tedizolid phosphate is an ideal agent for inclusion in antimicrobial susceptibility testing panels. Researchers conducting global surveillance of resistance patterns can use tedizolid as a reference standard to identify isolates with reduced susceptibility or emerging resistance to the oxazolidinone class. Its potent activity against linezolid-resistant strains carrying the cfr gene makes it a critical tool for characterizing resistance mechanisms [1].

Preclinical In Vivo Models Requiring Prolonged Antimicrobial Therapy with Minimal Myelosuppression

In animal models of chronic infection (e.g., osteomyelitis, prosthetic joint infection) where extended antimicrobial courses are necessary, the significantly lower risk of thrombocytopenia with tedizolid compared to linezolid is a critical advantage [1]. Researchers can maintain therapeutic drug levels for longer durations without confounding the study with hematologic toxicity. The once-daily dosing enabled by its 12-hour half-life and high oral bioavailability also simplifies drug administration and reduces animal handling stress [2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Dose Optimization Studies

The well-characterized linear pharmacokinetics, high oral bioavailability (91%), and consistent exposure parameters of tedizolid make it an excellent candidate for PK/PD modeling [1]. Researchers can confidently extrapolate in vitro time-kill data to in vivo efficacy predictions due to the predictable relationship between dose, exposure, and effect. Its long half-life relative to linezolid allows for the exploration of extended-interval dosing strategies in special populations or for specific infection types [1].

Comparator Arm for Development of Next-Generation Oxazolidinones

As a second-generation oxazolidinone with a proven safety and efficacy profile, tedizolid serves as a scientifically robust comparator for the development of novel antibacterial agents in the same class. Its superior in vitro potency, non-inferior clinical efficacy to linezolid, and improved hematologic safety profile establish a high benchmark against which new chemical entities can be evaluated [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tedizolid phosphate sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.